2,6-Dibromo-p-xylene 2,6-Dibromo-p-xylene
Brand Name: Vulcanchem
CAS No.: 66788-13-4
VCID: VC4549940
InChI: InChI=1S/C8H8Br2/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3
SMILES: CC1=CC(=C(C(=C1)Br)C)Br
Molecular Formula: C8H8Br2
Molecular Weight: 263.96

2,6-Dibromo-p-xylene

CAS No.: 66788-13-4

Cat. No.: VC4549940

Molecular Formula: C8H8Br2

Molecular Weight: 263.96

* For research use only. Not for human or veterinary use.

2,6-Dibromo-p-xylene - 66788-13-4

Specification

CAS No. 66788-13-4
Molecular Formula C8H8Br2
Molecular Weight 263.96
IUPAC Name 1,3-dibromo-2,5-dimethylbenzene
Standard InChI InChI=1S/C8H8Br2/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3
Standard InChI Key IWZNGNLJRXZVSV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)Br)C)Br

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Characteristics

2,6-Dibromo-p-xylene, systematically named 1,3-dibromo-2,5-dimethylbenzene, belongs to the family of halogenated aromatic hydrocarbons. Its structure features a para-xylene backbone (1,4-dimethylbenzene) with bromine substituents at the 2 and 6 positions (Figure 1). Key identifiers include:

PropertyValueSource
IUPAC Name1,3-Dibromo-2,5-dimethylbenzene
Molecular FormulaC8H8Br2\text{C}_8\text{H}_8\text{Br}_2
Molecular Weight263.96 g/mol
InChI KeyIWZNGNLJRXZVSV-UHFFFAOYSA-N
SMILESCC1=CC(=C(C(=C1)Br)C)Br

The compound’s symmetry and substitution pattern influence its crystallinity and reactivity. X-ray diffraction studies of related dibrominated xylenes reveal planar aromatic systems with Br–C bond lengths averaging 1.89 Å, consistent with typical carbon-bromine single bonds .

Synthesis and Manufacturing

Bromination of p-Xylene

The synthesis of dibrominated xylenes typically involves electrophilic aromatic substitution, where bromine replaces hydrogen atoms on the aromatic ring. For 2,6-Dibromo-p-xylene, regioselectivity is critical. While specific protocols for the 2,6 isomer are less documented than for its 2,5 counterpart, general methods include:

  • Catalytic Bromination: Using FeCl3nH2O\text{FeCl}_3 \cdot n\text{H}_2\text{O} as a catalyst in a solvent such as monobromo-p-xylene or dichloromethane .

  • Temperature Control: Reactions conducted at 15–25°C to minimize polybromination .

  • Stoichiometry: A 2:1 molar ratio of bromine to p-xylene ensures dibromination.

A patent for 2,5-dibromo-p-xylene (US3932542A) highlights the role of hydrated iron catalysts in achieving high isomer ratios (17:1 for 2,5 vs. 2,3 isomers) . Adapting such methods with modified directing groups could theoretically yield the 2,6 isomer, though experimental details remain scarce in open literature.

Physical and Chemical Properties

PropertyValue (Estimated)Source
Melting PointNot reported
Boiling Point~245°C (extrapolated)
SolubilityLow in water; soluble in dioxane, DMF
Density~2.01 g/cm³

The compound’s low water solubility and high melting point (inferred from related isomers) align with trends in halogenated aromatics, where bromine enhances molecular weight and van der Waals interactions .

Reactivity and Stability

Density functional theory (DFT) studies on 3,6-dibromo-p-xylene (structurally identical to 2,6-dibromo-p-xylene) reveal:

  • Electronic Effects: Bromine’s electron-withdrawing nature reduces the aromatic ring’s electron density, decreasing electrophilic substitution reactivity .

  • Thermodynamic Stability: The 2,6 isomer exhibits greater stability than mono- or tribrominated derivatives due to reduced steric strain and balanced inductive effects .

Applications in Industrial and Pharmaceutical Chemistry

Pharmaceutical Intermediates

2,6-Dibromo-p-xylene serves as a precursor in synthesizing:

  • Phthalazinone Derivatives: Potent inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory diseases .

  • N-Phenylated Polyamines: Utilized in catalysis and polymer science, these compounds form via polycondensation reactions with aniline .

Advanced Materials

  • Organic Solvent Nanofiltration (OSN) Membranes: Incorporation into polybenzimidazole (PBI) matrices enhances solvent resistance and permeance for acetone, methanol, and toluene.

  • Porous Polymeric Networks (PPNs): Friedel-Crafts alkylation with triphenylamine yields materials with high surface areas for gas storage .

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